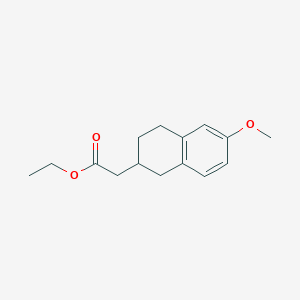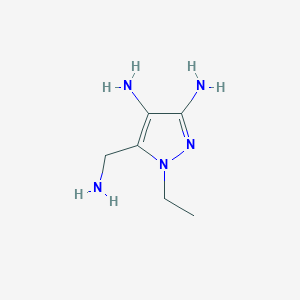
5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine, also known as AM-PEA, is a chemical compound that belongs to the pyrazole family. It is a highly potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair. AM-PEA has been extensively studied for its potential therapeutic applications in cancer treatment, neuroprotection, and inflammation.
Wirkmechanismus
5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine exerts its therapeutic effects by inhibiting PARP enzymes, which play a crucial role in DNA repair. PARP enzymes are activated in response to DNA damage and catalyze the synthesis of poly(ADP-ribose) (PAR) polymers, which recruit DNA repair proteins to the site of damage. By inhibiting PARP enzymes, 5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine prevents the repair of damaged DNA, leading to the accumulation of DNA damage and ultimately cell death.
Biochemische Und Physiologische Effekte
5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine has been shown to have a number of biochemical and physiological effects. In cancer cells, 5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine has been shown to enhance the efficacy of chemotherapy and radiotherapy by inhibiting PARP enzymes. In neurons, 5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine has been shown to protect against oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's. In inflammation, 5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine has been shown to reduce the production of pro-inflammatory cytokines, which are key mediators of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine has several advantages for lab experiments. It is a highly potent inhibitor of PARP enzymes and has been extensively studied for its potential therapeutic applications in cancer treatment, neuroprotection, and inflammation. However, there are also limitations to using 5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine in lab experiments. It is a relatively new compound, and further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine. One potential direction is to further explore its potential therapeutic applications in cancer treatment, neuroprotection, and inflammation. Another potential direction is to investigate its pharmacokinetics and pharmacodynamics in order to optimize its dosing and administration. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine is synthesized by the reaction of 5-chloromethyl-1-ethyl-1H-pyrazole-3,4-diamine with ammonia in the presence of a palladium catalyst. The reaction yields 5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine as a white crystalline solid, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine has been extensively studied for its potential therapeutic applications in cancer treatment, neuroprotection, and inflammation. In cancer treatment, 5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine has been shown to enhance the efficacy of chemotherapy and radiotherapy by inhibiting PARP enzymes, which play a crucial role in DNA repair. In neuroprotection, 5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's. In inflammation, 5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine has been shown to reduce the production of pro-inflammatory cytokines, which are key mediators of inflammation.
Eigenschaften
CAS-Nummer |
199342-05-7 |
|---|---|
Produktname |
5-(Aminomethyl)-1-ethyl-1H-pyrazole-3,4-diamine |
Molekularformel |
C6H13N5 |
Molekulargewicht |
155.2 g/mol |
IUPAC-Name |
5-(aminomethyl)-1-ethylpyrazole-3,4-diamine |
InChI |
InChI=1S/C6H13N5/c1-2-11-4(3-7)5(8)6(9)10-11/h2-3,7-8H2,1H3,(H2,9,10) |
InChI-Schlüssel |
AYZPUSPMNFYXDM-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C(=N1)N)N)CN |
Kanonische SMILES |
CCN1C(=C(C(=N1)N)N)CN |
Synonyme |
1H-Pyrazole-3,4-diamine, 5-(aminomethyl)-1-ethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



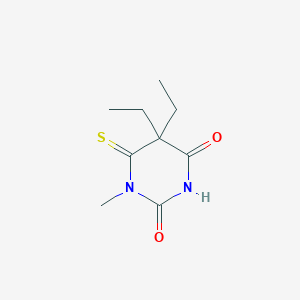
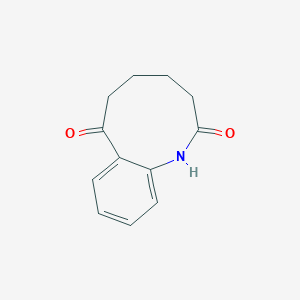
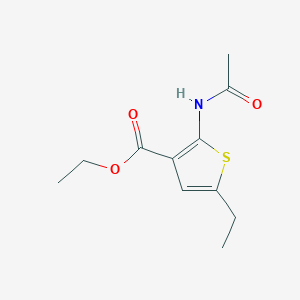

![2-Cyclohexen-1-one, 5,5-dimethyl-2-nitro-3-[(phenylmethyl)amino]-](/img/structure/B186923.png)

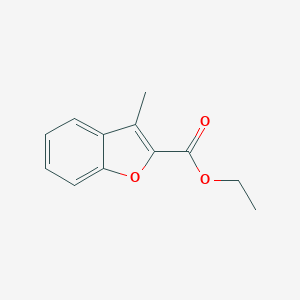
![2-(4-Chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan](/img/structure/B186930.png)
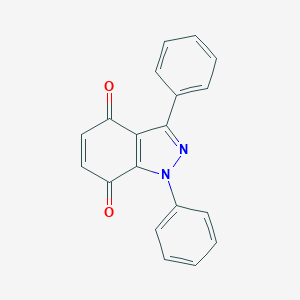
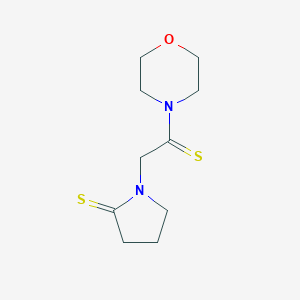

![2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B186936.png)
![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate](/img/structure/B186937.png)
